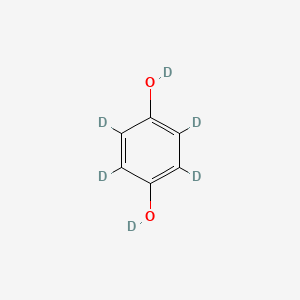

Hydroquinone-d6

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2,4,5-tetradeuterio-3,6-dideuteriooxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O2/c7-5-1-2-6(8)4-3-5/h1-4,7-8H/i1D,2D,3D,4D/hD2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIGBRXMKCJKVMJ-UDDMDDBKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1O[2H])[2H])[2H])O[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50464279 | |

| Record name | Hydroquinone-d6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50464279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71589-26-9 | |

| Record name | Hydroquinone-d6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50464279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROQUINONE-D6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Hydroquinone-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of hydroquinone-d6 (benzene-1,4-diol-d6), a deuterated analog of hydroquinone. Due to its utility as an internal standard in analytical studies and its applications in mechanistic investigations, a thorough understanding of its preparation and analytical profile is crucial for researchers in various scientific disciplines, including drug development.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through catalytic hydrogen-deuterium (H-D) exchange. This process involves the replacement of hydrogen atoms with deuterium atoms on both the aromatic ring and the hydroxyl groups of hydroquinone.

Experimental Protocol: Catalytic Hydrogen-Deuterium Exchange

A general, yet effective, protocol for the synthesis of this compound involves the use of a platinum or palladium catalyst in the presence of a deuterium source, typically deuterium oxide (D₂O).

Materials:

-

Hydroquinone

-

Deuterium Oxide (D₂O, 99.8 atom % D)

-

Platinum(IV) oxide (PtO₂) or Palladium on carbon (10% Pd/C)

-

Deuterated solvent (e.g., D₂O or deuterated acetic acid) for work-up and purification.

Procedure:

-

Reaction Setup: In a high-pressure reaction vessel, combine hydroquinone and a catalytic amount of either platinum(IV) oxide or palladium on carbon (typically 5-10 mol%).

-

Deuterium Source Addition: Add a significant excess of deuterium oxide to the reaction mixture. The large excess of D₂O drives the equilibrium towards the deuterated product.

-

Reaction Conditions: Seal the vessel and heat the mixture to a temperature ranging from 150 to 200 °C. The reaction is typically run for 24 to 72 hours under autogenous pressure. The optimal temperature and reaction time may vary depending on the chosen catalyst and desired level of deuteration.

-

Work-up: After cooling the reaction mixture to room temperature, the catalyst is removed by filtration through a pad of celite. The filtrate, containing the deuterated hydroquinone, is then concentrated under reduced pressure.

-

Purification: The crude this compound is purified by recrystallization from a suitable deuterated solvent, such as D₂O or a mixture of D₂O and deuterated acetic acid, to yield the final product as a crystalline solid.

The logical workflow for the synthesis and purification of this compound is depicted in the following diagram:

An In-depth Technical Guide to the Core Physical and Chemical Properties of Hydroquinone-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental physical and chemical properties of Hydroquinone-d6. Intended for researchers, scientists, and professionals in drug development, this document consolidates critical data, outlines detailed experimental methodologies, and visualizes key concepts to facilitate a deeper understanding and application of this deuterated compound.

Introduction to this compound

This compound is a deuterated form of hydroquinone, an aromatic organic compound. In this compound, the six hydrogen atoms on the benzene ring and the two hydroxyl groups are replaced with deuterium, a stable isotope of hydrogen. This isotopic substitution imparts unique properties to the molecule, making it a valuable tool in various scientific applications, including as an internal standard in mass spectrometry-based quantitative analysis, in mechanistic studies of chemical reactions, and in the development of deuterated drugs to alter metabolic profiles.

Physical Properties

The physical characteristics of this compound are crucial for its handling, storage, and application in experimental settings. While some properties are similar to its non-deuterated counterpart, the increased mass due to deuterium substitution can lead to subtle differences.

General Properties

A summary of the key physical properties of this compound is presented in Table 1.

| Property | Value |

| CAS Number | 71589-26-9[1] |

| Molecular Formula | C₆D₆O₂ |

| Molecular Weight | 116.15 g/mol [2][3] |

| Appearance | Solid |

| Isotopic Purity | ≥98 atom % D[2] |

| Chemical Purity | ≥99% (CP)[2] |

Thermal Properties

The melting and boiling points of this compound are provided in Table 2. It is important to note that these values are often cited from literature for the non-deuterated hydroquinone and should be considered as approximate for the deuterated compound.

| Property | Value |

| Melting Point | 174-177 °C (lit.)[2][4] |

| Boiling Point | 285 °C (lit.)[2][4] |

Solubility

Chemical Properties and Stability

The chemical behavior of this compound is largely similar to that of hydroquinone. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a kinetic isotope effect in reactions where C-H bond cleavage is the rate-determining step. This compound, like its non-deuterated analog, is susceptible to oxidation, especially in the presence of light and air, to form p-benzoquinone. Therefore, it should be stored in a cool, dark place under an inert atmosphere.

Experimental Protocols

Detailed methodologies for the characterization of this compound are essential for ensuring its identity and purity.

Synthesis and Purification

Synthesis: this compound is typically synthesized via a hydrogen-deuterium exchange reaction. This involves treating hydroquinone with a deuterium source, such as deuterium oxide (D₂O), often in the presence of a catalyst and at elevated temperatures, to facilitate the exchange of protons for deuterons on both the aromatic ring and the hydroxyl groups.

Purification: Following synthesis, the crude this compound is purified to remove any unreacted starting material and partially deuterated species. Recrystallization from a suitable solvent is a common method for purification.

Analytical Characterization

NMR spectroscopy is a primary technique for confirming the isotopic enrichment and purity of this compound.

¹H NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve a small amount of this compound in a deuterated solvent (e.g., DMSO-d₆).

-

Instrumentation: Use a standard NMR spectrometer (e.g., 300 MHz or higher).

-

Acquisition: Acquire a standard ¹H NMR spectrum.

-

Analysis: In a fully deuterated sample, no signals should be observed in the ¹H NMR spectrum. The presence of any residual signals corresponding to hydroquinone (aromatic protons around 6.58 ppm and hydroxyl protons around 8.59 ppm in DMSO-d₆) indicates incomplete deuteration. The level of residual protons can be quantified by integrating these signals against a known internal standard.

²H (Deuterium) NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve the this compound sample in a non-deuterated solvent.

-

Instrumentation: Use an NMR spectrometer equipped with a deuterium probe. The experiment is typically run unlocked.

-

Analysis: The ²H NMR spectrum will show signals corresponding to the deuterium atoms on the aromatic ring and the hydroxyl groups. The chemical shifts in the ²H NMR spectrum are expected to be very similar to the corresponding proton chemical shifts.[5][7]

FTIR spectroscopy can be used to confirm the presence of characteristic functional groups and the incorporation of deuterium.

ATR-FTIR Spectroscopy Protocol:

-

Sample Preparation: Place a small amount of the solid this compound sample directly on the ATR crystal.

-

Instrumentation: Use a standard FTIR spectrometer with an ATR accessory.

-

Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

-

Analysis: The spectrum is expected to show a broad O-D stretching band around 2400 cm⁻¹ (shifted from the O-H stretch at ~3300 cm⁻¹) and C-D stretching bands around 2200 cm⁻¹ (shifted from C-H stretches at ~3000 cm⁻¹). The PubChem database provides an ATR-IR spectrum for this compound (Aldrich, Catalog Number 452440).[4]

Mass spectrometry is used to determine the molecular weight and confirm the isotopic enrichment of this compound.

Electron Ionization-Mass Spectrometry (EI-MS) Protocol:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: Use a standard electron ionization source (e.g., 70 eV).

-

Mass Analysis: Scan a suitable mass range to detect the molecular ion.

-

Analysis: The mass spectrum of this compound will show a molecular ion (M⁺) peak at m/z 116. The mass spectrum of non-deuterated hydroquinone shows a molecular ion at m/z 110.[8] The relative intensities of the isotopic peaks can be used to confirm the degree of deuteration.

Conclusion

This technical guide has provided a detailed overview of the core physical and chemical properties of this compound, along with experimental protocols for its synthesis, purification, and characterization. The tabulated data and workflow diagrams are intended to serve as a valuable resource for researchers and scientists working with this important deuterated compound. Accurate characterization using the described analytical techniques is paramount to ensure the quality and reliability of experimental results.

References

- 1. clearsynth.com [clearsynth.com]

- 2. hmdb.ca [hmdb.ca]

- 3. rsc.org [rsc.org]

- 4. This compound | C6H6O2 | CID 11389380 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. How to run a 2H experiment | UMass Nuclear Magnetic Resonance (NMR) Labs [websites.umass.edu]

- 6. cdn.dal.ca [cdn.dal.ca]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. Hydroquinone [webbook.nist.gov]

Hydroquinone-d6 (CAS: 71589-26-9): A Technical Guide for Researchers

For research use only. Not for human or veterinary use.

This technical guide provides an in-depth overview of Hydroquinone-d6 (CAS: 71589-26-9), a deuterated analog of hydroquinone. It is intended for researchers, scientists, and drug development professionals, offering comprehensive data, experimental protocols, and visualizations of relevant biological pathways.

Core Compound Information

This compound is a stable, isotopically labeled form of hydroquinone where the six hydrogen atoms have been replaced with deuterium.[1] This isotopic substitution makes it an ideal internal standard for mass spectrometry-based quantitative analysis, as it is chemically almost identical to its non-deuterated counterpart but can be distinguished by its higher mass.[2] Its primary application lies in accurately quantifying hydroquinone in various biological and environmental matrices.[2]

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. Data is compiled from various suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 71589-26-9 | [2][3][4][5][6] |

| Unlabeled CAS Number | 123-31-9 | [4][6] |

| Molecular Formula | C₆D₆O₂ | [7] |

| Linear Formula | C₆D₄(OD)₂ | [3][5] |

| Molecular Weight | 116.15 g/mol | [2][3][5][7] |

| Melting Point | 174-177 °C | [3][5] |

| Boiling Point | 285 °C | [3][5] |

| Form | Solid | [3][5] |

| Isotopic Purity | ≥98 atom % D | [3][5] |

| Assay | ≥99% (CP) | [3][5] |

| InChI Key | QIGBRXMKCJKVMJ-UDDMDDBKSA-N | [2][3] |

| SMILES String | [2H]Oc1c([2H])c([2H])c(O[2H])c([2H])c1[2H] | [3][4] |

Safety and Handling

This compound shares the same hazard profile as hydroquinone. It is harmful if swallowed, may cause an allergic skin reaction, causes serious eye damage, and is suspected of causing genetic defects and cancer.[3] It is also very toxic to aquatic life. Appropriate personal protective equipment, including gloves and eye protection, should be worn when handling this compound.

| Hazard Statement | GHS Code |

| Harmful if swallowed | H302 |

| May cause an allergic skin reaction | H317 |

| Causes serious eye damage | H318 |

| Suspected of causing genetic defects | H341 |

| Suspected of causing cancer | H351 |

| Very toxic to aquatic life | H400 |

Experimental Protocols

The primary utility of this compound is as an internal standard in quantitative analytical methods, such as Liquid Chromatography-Mass Spectrometry (LC-MS). Below is a representative protocol for the quantification of hydroquinone in a cosmetic cream sample, adapted from established HPLC methods for hydroquinone analysis.

Quantification of Hydroquinone in a Cosmetic Matrix using LC-MS with this compound Internal Standard

Objective: To determine the concentration of hydroquinone in a cosmetic cream sample using a High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method with this compound as an internal standard.

Materials:

-

Hydroquinone standard

-

This compound (CAS: 71589-26-9)

-

Methanol (HPLC grade)

-

Water (HPLC grade) with 0.1% Formic Acid

-

Cosmetic cream sample

-

Analytical balance

-

Volumetric flasks

-

Pipettes

-

Centrifuge

-

HPLC system coupled to a mass spectrometer

Methodology:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of hydroquinone (e.g., 1 mg/mL) in methanol.

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

-

From the hydroquinone stock solution, prepare a series of calibration standards by serial dilution in methanol to cover the expected concentration range of the sample.

-

Prepare a working internal standard solution of this compound (e.g., 10 µg/mL) by diluting the stock solution with methanol.

-

-

Sample Preparation:

-

Accurately weigh approximately 1 g of the cosmetic cream sample into a centrifuge tube.

-

Add a known volume of methanol (e.g., 10 mL) to the tube.

-

Spike the sample with a known amount of the this compound internal standard working solution.

-

Vortex the tube for 5 minutes to ensure thorough mixing and extraction of hydroquinone.

-

Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the insoluble matrix components.

-

Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial for analysis.

-

-

LC-MS Analysis:

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Methanol with 0.1% Formic Acid

-

Gradient: Start with 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), negative mode.

-

Analysis Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).

-

Monitor Ions:

-

Hydroquinone: m/z 109

-

This compound: m/z 115

-

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the ratio of the peak area of hydroquinone to the peak area of this compound against the concentration of the hydroquinone calibration standards.

-

Determine the peak area ratio for the unknown sample.

-

Calculate the concentration of hydroquinone in the sample using the regression equation from the calibration curve.

-

Signaling and Metabolic Pathways

Mechanism of Action: Tyrosinase Inhibition

Hydroquinone's primary mechanism of action as a skin-lightening agent is the inhibition of tyrosinase, a key enzyme in the synthesis of melanin.[3][4] By acting as a competitive inhibitor for the tyrosinase enzyme, hydroquinone blocks the conversion of tyrosine to DOPA and subsequently to dopaquinone, thereby reducing the production of melanin.[4]

Caption: Competitive inhibition of tyrosinase by hydroquinone, blocking melanin synthesis.

Metabolic Pathway: Benzene to Hydroquinone

Hydroquinone is a major metabolite of benzene.[2] In the liver, benzene is oxidized by cytochrome P450 enzymes to form benzene oxide, which can then be converted to phenol. Phenol is further hydroxylated to form hydroquinone. This metabolic activation is a critical step in the mechanism of benzene-induced toxicity.

Caption: Simplified metabolic pathway of benzene to hydroquinone in the liver.

Experimental Workflow: Bioanalytical Method using Internal Standard

The use of a stable isotope-labeled internal standard like this compound is a cornerstone of modern bioanalytical method development.[2] The workflow ensures accuracy and precision by correcting for variability during sample processing and analysis.

Caption: General workflow for quantitative analysis using a stable isotope-labeled internal standard.

References

- 1. Design, synthesis, and inhibitory activity of hydroquinone ester derivatives against mushroom tyrosinase - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Understanding Tyrosinase Inhibitors [614beauty.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Metabolic activation of hydroquinone by macrophage peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Stability and Storage of Deuterated Hydroquinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deuterated hydroquinone, a stable isotope-labeled analog of hydroquinone, is a compound of increasing interest in pharmaceutical research and development. The substitution of hydrogen with deuterium at strategic positions on the hydroquinone molecule is anticipated to enhance its stability by leveraging the kinetic isotope effect (KIE). This guide provides a comprehensive overview of the theoretical and practical aspects of deuterated hydroquinone's stability and storage. It consolidates the current understanding of its chemical properties, predicted degradation pathways, and recommended handling procedures. Furthermore, this document outlines detailed experimental protocols for assessing the stability of deuterated hydroquinone and presents a rationale for its potential advantages over its non-deuterated counterpart in various applications.

Introduction: The Rationale for Deuteration

Hydroquinone is a phenolic compound widely recognized for its antioxidant and skin-lightening properties. However, its susceptibility to oxidation limits its shelf-life and can lead to the formation of colored degradation products, primarily p-benzoquinone. Deuteration, the selective replacement of hydrogen atoms with their stable isotope deuterium, offers a promising strategy to mitigate this instability.

The foundational principle behind this enhanced stability is the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond. Consequently, reactions involving the cleavage of a C-D bond require a higher activation energy and proceed at a slower rate. In the case of hydroquinone, oxidation is initiated by the abstraction of a hydrogen atom from one of its hydroxyl groups. By replacing these hydroxyl hydrogens and/or aromatic hydrogens with deuterium, the rate of oxidation is expected to be significantly reduced, thereby improving the compound's stability and extending its shelf-life.

Predicted Chemical Stability and Degradation Pathways

The primary degradation pathway for hydroquinone is oxidation to p-benzoquinone, which can be initiated by exposure to light, heat, oxygen, and changes in pH. This process involves the loss of two protons and two electrons.

Due to the KIE, the initial steps of this degradation pathway, which involve the cleavage of the O-D or C-D bonds, are expected to be significantly slower for deuterated hydroquinone compared to its non-deuterated form. This would result in a lower rate of formation of the corresponding deuterated p-benzoquinone and subsequent degradation products.

Recommended Storage and Handling

Proper storage and handling are crucial for maintaining the integrity and purity of deuterated hydroquinone. The following conditions are recommended based on general guidelines for isotopically labeled and oxidatively sensitive compounds:

| Parameter | Recommendation | Rationale |

| Temperature | Store at room temperature (20-25°C). | Avoids acceleration of degradation reactions that can occur at elevated temperatures. |

| Light | Protect from light. Store in amber vials or opaque containers. | Prevents photo-oxidation, a major degradation pathway for hydroquinone. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes exposure to oxygen, which is a key reactant in the oxidation process. |

| Moisture | Store in a dry environment. Use of desiccants is recommended. | Moisture can facilitate certain degradation reactions. |

| Container | Use well-sealed, non-reactive containers (e.g., glass or appropriate plastic). | Prevents contamination and reaction with container materials. |

Experimental Protocols for Stability Assessment

To empirically determine the stability of deuterated hydroquinone, a comprehensive stability-indicating analytical method must be developed and validated. The following sections outline key experimental protocols that can be adapted for this purpose.

Stability-Indicating HPLC-UV Method

A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the standard approach for assessing the stability of hydroquinone and its degradation products.

Table 1: Proposed HPLC Method Parameters

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., methanol or acetonitrile). |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 25°C |

| Detection Wavelength | 289 nm (for hydroquinone) and 246 nm (for p-benzoquinone) |

Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).

Forced Degradation Studies

Forced degradation studies are essential to establish the degradation pathways and to demonstrate the specificity of the analytical method.

Table 2: Recommended Forced Degradation Conditions

| Stress Condition | Reagent/Condition | Duration |

| Acid Hydrolysis | 0.1 M HCl | 24 hours at 60°C |

| Base Hydrolysis | 0.1 M NaOH | 2 hours at room temperature |

| Oxidation | 3% H₂O₂ | 24 hours at room temperature |

| Thermal Degradation | 80°C (in solid state and solution) | 48 hours |

| Photostability | ICH Q1B recommended light exposure (UV and visible) | As per guidelines |

Samples should be analyzed at appropriate time points to track the formation of degradation products.

Characterization of Degradation Products

Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for the identification and characterization of degradation products.

-

LC-MS/MS: Can be used to determine the molecular weights and fragmentation patterns of degradation products, aiding in their structural elucidation.

-

NMR Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information. Deuterium NMR can be used to confirm the position and extent of deuteration and to track any H/D exchange reactions.

Signaling Pathways and Biological Implications

Hydroquinone is known to act as a radical-trapping antioxidant. In the context of cellular processes, it can suppress lipid peroxidation, a key event in ferroptosis, a form of regulated cell death. The enhanced stability of deuterated hydroquinone could lead to a more sustained antioxidant effect in biological systems. A slower rate of metabolism would result in a longer half-life, potentially allowing for lower or less frequent dosing in therapeutic applications.

Conclusion

The deuteration of hydroquinone presents a scientifically sound approach to enhance its chemical stability and, consequently, its utility in research and pharmaceutical applications. The kinetic isotope effect provides a strong theoretical basis for the expectation of reduced oxidative degradation. While direct comparative stability data is not yet widely available, the principles outlined in this guide, along with the provided experimental protocols, offer a robust framework for the systematic evaluation of deuterated hydroquinone's stability profile. Such studies are crucial for unlocking the full potential of this promising compound in the development of more stable and effective products.

The Mechanism of Action of Hydroquinone-d6: A Predictive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth analysis of the predicted mechanism of action of hydroquinone-d6, a deuterated isotopologue of the well-established skin-lightening agent, hydroquinone. While direct experimental data on this compound is limited in publicly available literature, this document extrapolates its behavior based on the known molecular mechanisms of hydroquinone and the established principles of the kinetic isotope effect (KIE). Deuteration is anticipated to modulate the metabolic and toxicological profile of hydroquinone, primarily by slowing the rate of enzymatic oxidation. This guide offers a comprehensive overview of the predicted pharmacodynamics, pharmacokinetics, and safety profile of this compound, supported by detailed hypothetical experimental protocols and illustrative signaling pathway diagrams. All quantitative data presented for this compound are predictive and intended to guide future research.

Introduction

Hydroquinone is a phenolic compound widely used in dermatology for the treatment of hyperpigmentation disorders. Its primary mechanism of action involves the inhibition of tyrosinase, the key enzyme in melanin synthesis.[1][2] However, the clinical use of hydroquinone is associated with concerns regarding its metabolic conversion to the toxic metabolite, 1,4-benzoquinone, which can lead to oxidative stress and, in rare cases, exogenous ochronosis.[1]

This compound is a deuterated form of hydroquinone where six hydrogen atoms on the benzene ring have been replaced with deuterium. This isotopic substitution is hypothesized to alter the physicochemical properties and metabolic fate of the molecule. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of reactions that involve the cleavage of this bond—a phenomenon known as the kinetic isotope effect (KIE).[3][4] This guide explores the potential implications of this effect on the mechanism of action, efficacy, and safety of this compound.

Predicted Mechanism of Action of this compound

The primary mechanism of action of this compound is expected to be identical to that of hydroquinone: the inhibition of tyrosinase.[1][2] Tyrosinase catalyzes the oxidation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone, a precursor of melanin.[5] Hydroquinone acts as a competitive inhibitor of tyrosinase, and also as a substrate, leading to the formation of reactive oxygen species (ROS) that can cause melanocyte cytotoxicity.

Tyrosinase Inhibition

This compound is predicted to bind to the active site of tyrosinase in a manner similar to hydroquinone. The isotopic substitution on the aromatic ring is not expected to significantly alter its affinity for the enzyme.

Diagram 1: Predicted Signaling Pathway of Tyrosinase Inhibition by this compound

Caption: Predicted inhibition of the melanogenesis pathway by this compound.

Predicted Impact of Deuteration on Cytotoxicity

While the primary inhibitory mechanism is expected to be unchanged, the subsequent metabolic fate of this compound within the melanocyte is where the KIE is predicted to have a significant impact. The oxidation of hydroquinone to the cytotoxic 1,4-benzoquinone is a key step in its toxicity profile. By slowing this conversion, this compound may exhibit reduced cytotoxicity towards melanocytes compared to hydroquinone at equivalent concentrations.

Predicted Pharmacokinetics and Metabolism of this compound

The metabolism of hydroquinone is a critical determinant of its efficacy and toxicity. It is primarily metabolized via oxidation to 1,4-benzoquinone, a reaction that can be catalyzed by peroxidases and cytochrome P450 enzymes.[6] This reactive intermediate can then be conjugated with glutathione (GSH) for detoxification or can bind to cellular macromolecules, leading to toxicity.

The Kinetic Isotope Effect on Metabolism

The oxidation of hydroquinone involves the cleavage of C-H bonds on the aromatic ring. The replacement of these hydrogens with deuterium in this compound is predicted to decrease the rate of this oxidation due to the KIE.

Diagram 2: Predicted Metabolic Pathway of this compound vs. Hydroquinone

Caption: Predicted impact of deuteration on the metabolic pathway of hydroquinone.

This slower rate of metabolism is anticipated to lead to:

-

Increased Half-Life: A longer systemic and local half-life of the parent compound, this compound.

-

Reduced Formation of Toxic Metabolites: Lower concentrations of 1,4-benzoquinone-d4, potentially leading to a more favorable safety profile.

Quantitative Data Summary (Predictive)

The following table summarizes the predicted quantitative differences between hydroquinone and this compound based on the principles of the kinetic isotope effect. These values are hypothetical and require experimental validation.

| Parameter | Hydroquinone (Experimental Data) | This compound (Predicted) | Predicted Fold Change |

| Tyrosinase Inhibition (IC50) | ~50-100 µM | ~50-100 µM | No significant change |

| Rate of Oxidation to Benzoquinone | k_H | k_D | k_H / k_D > 1 (Slower) |

| Melanocyte Viability (at equimolar conc.) | Lower | Higher | Increased |

| Systemic Half-life (t1/2) | Shorter | Longer | Increased |

Detailed Experimental Protocols (Hypothetical)

The following are detailed protocols for key experiments that would be necessary to validate the predicted mechanism of action of this compound.

Tyrosinase Inhibition Assay

Objective: To determine and compare the in vitro inhibitory activity of hydroquinone and this compound on mushroom tyrosinase.

Materials:

-

Mushroom tyrosinase (EC 1.14.18.1)

-

L-DOPA (3,4-dihydroxy-L-phenylalanine)

-

Hydroquinone and this compound stock solutions

-

Phosphate buffer (pH 6.8)

-

96-well microplate reader

Procedure:

-

Prepare a series of dilutions of hydroquinone and this compound in phosphate buffer.

-

In a 96-well plate, add 20 µL of each inhibitor dilution, 140 µL of phosphate buffer, and 20 µL of mushroom tyrosinase solution.

-

Pre-incubate the mixture at 25°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of L-DOPA solution.

-

Measure the absorbance at 475 nm every minute for 20 minutes to monitor the formation of dopachrome.

-

Calculate the percentage of tyrosinase inhibition for each inhibitor concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Diagram 3: Experimental Workflow for Tyrosinase Inhibition Assay

Caption: A typical workflow for an in vitro tyrosinase inhibition assay.

In Vitro Metabolism and Toxicity in Melanoma Cells

Objective: To compare the rate of metabolism and resulting cytotoxicity of hydroquinone and this compound in a human melanoma cell line (e.g., B16-F10).

Materials:

-

B16-F10 melanoma cells

-

DMEM cell culture medium

-

Hydroquinone and this compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay kit

-

LC-MS/MS system for metabolite analysis

Procedure:

-

Cell Viability (MTT Assay):

-

Seed B16-F10 cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of hydroquinone and this compound for 24 and 48 hours.

-

Perform the MTT assay according to the manufacturer's instructions to determine cell viability.

-

-

Metabolite Analysis (LC-MS/MS):

-

Treat B16-F10 cells with equimolar concentrations of hydroquinone and this compound for different time points (e.g., 0, 2, 4, 8, 24 hours).

-

Collect the cell lysates and culture media.

-

Extract the metabolites using a suitable organic solvent.

-

Analyze the extracts using a validated LC-MS/MS method to quantify the levels of the parent compounds and their respective benzoquinone metabolites.

-

Conclusion and Future Directions

This technical guide presents a predictive framework for understanding the mechanism of action of this compound. The central hypothesis is that deuteration will slow the metabolic oxidation of hydroquinone, leading to a potentially improved safety profile with comparable efficacy. The provided hypothetical experimental protocols offer a roadmap for the necessary in vitro and in vivo studies to validate these predictions.

Future research should focus on:

-

Direct comparative studies of the pharmacokinetics and pharmacodynamics of hydroquinone and this compound in relevant animal models and, eventually, in human clinical trials.

-

Elucidation of the precise kinetic isotope effect on the activity of cytochrome P450 isozymes involved in hydroquinone metabolism.

-

Long-term safety studies to assess the potential for reduced skin irritation and the risk of exogenous ochronosis with this compound.

The development of deuterated drugs represents a promising strategy for optimizing the therapeutic index of existing molecules. This compound holds the potential to be a safer alternative to hydroquinone for the treatment of hyperpigmentation, and the research outlined in this guide will be crucial in realizing this potential.

References

Isotopic Labeling with Hydroquinone-d6: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of Hydroquinone-d6 as a valuable tool in isotopic labeling studies. For researchers in drug development, toxicology, and environmental science, this compound offers a robust internal standard for quantitative analysis and a powerful tracer for metabolic fate and pathway elucidation studies. This document provides an overview of its properties, detailed experimental protocols, and a discussion of its application in understanding the biotransformation of hydroquinone.

Core Concepts and Applications

This compound (C₆D₆O₂) is a deuterated analog of hydroquinone, a compound of significant interest due to its widespread industrial use and its role as a metabolite of benzene.[1][2] Its physical and chemical properties are nearly identical to those of its unlabeled counterpart, but its increased mass allows for clear differentiation in mass spectrometry-based analytical techniques. This makes it an ideal internal standard for isotope dilution mass spectrometry, a gold-standard method for accurate quantification of analytes in complex matrices.

The primary applications of this compound include:

-

Quantitative Analysis: As an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) methods to accurately determine the concentration of hydroquinone in biological and environmental samples.[2][3]

-

Metabolic Studies: To trace the metabolic fate of hydroquinone in vivo and in vitro, identifying and quantifying its metabolites.[1]

-

Toxicological Research: To investigate the mechanisms of hydroquinone-induced toxicity, including its role in oxidative stress and the formation of reactive metabolites.[4]

-

Environmental Fate Studies: To monitor the degradation and transformation of hydroquinone in the environment.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 71589-26-9 | OEM suppliers |

| Molecular Formula | C₆D₆O₂ | OEM suppliers |

| Molecular Weight | 116.15 g/mol | OEM suppliers |

| Synonyms | 1,4-Benzenediol-d6, Perdeuterated hydroquinone | OEM suppliers |

| Appearance | Off-white to light beige solid | OEM suppliers |

| Purity | Typically ≥98% | OEM suppliers |

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in quantitative analysis and metabolic studies. These protocols are based on established methods for the analysis of unlabeled hydroquinone and are adapted for use with its deuterated analog.

Quantitative Analysis of Hydroquinone in Biological Matrices using LC-MS and this compound as an Internal Standard

This protocol describes a method for the quantification of hydroquinone in plasma or urine using isotope dilution LC-MS.

1. Materials and Reagents:

-

Hydroquinone (analytical standard)

-

This compound (internal standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma/urine (control)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

2. Preparation of Standard and Quality Control (QC) Samples:

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of hydroquinone and this compound in methanol.

-

Working Standard Solutions: Serially dilute the hydroquinone stock solution with 50:50 (v/v) acetonitrile:water to prepare a series of working standard solutions for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water.

-

Calibration Curve and QC Samples: Spike control plasma or urine with the appropriate amount of hydroquinone working standard solution and a fixed amount of the this compound internal standard working solution. Prepare QC samples at low, medium, and high concentrations in the same manner.

3. Sample Preparation (Solid Phase Extraction):

-

Thaw plasma/urine samples at room temperature.

-

To 100 µL of sample, add 10 µL of the 100 ng/mL this compound internal standard working solution and vortex.

-

Add 200 µL of 0.1% formic acid in water and vortex.

-

Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.

-

Load the sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute the analytes with 1 mL of acetonitrile.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Conditions:

-

LC System: A high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate hydroquinone from matrix components (e.g., 5-95% B over 5 minutes).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), negative or positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Hydroquinone: Precursor ion > Product ion (to be optimized)

-

This compound: Precursor ion > Product ion (to be optimized)

-

5. Data Analysis and Quantification:

-

Construct a calibration curve by plotting the peak area ratio of hydroquinone to this compound against the concentration of the calibration standards.

-

Use a linear regression model to fit the calibration curve.

-

Determine the concentration of hydroquinone in the unknown samples by interpolating their peak area ratios from the calibration curve.

Representative Method Validation Data

The following table summarizes typical validation parameters for a quantitative LC-MS method for hydroquinone, which would be expected to be similar for a method using this compound.

| Parameter | Typical Value |

| Linearity (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 1-5 ng/mL |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (%Bias) | ± 15% |

| Recovery | 85-115% |

Visualization of Experimental Workflow and Metabolic Pathway

Experimental Workflow for Quantitative Analysis

The following diagram illustrates the general workflow for the quantitative analysis of hydroquinone using this compound as an internal standard.

Tracing the Metabolic Pathway of Hydroquinone

Hydroquinone is known to undergo oxidation to the reactive intermediate p-benzoquinone, which can then be conjugated with glutathione (GSH). This compound can be used to trace this pathway, as the deuterium atoms will be retained in the metabolites.

Conclusion

This compound is an indispensable tool for researchers studying the quantitative disposition and metabolic fate of hydroquinone. Its use as an internal standard in isotope dilution mass spectrometry ensures the highest level of accuracy and precision in quantitative bioanalysis. Furthermore, as a stable isotope tracer, it provides an unambiguous means to follow the biotransformation of hydroquinone, aiding in the characterization of metabolic pathways and the identification of potentially reactive intermediates. The protocols and information provided in this guide serve as a comprehensive resource for the effective implementation of this compound in a research setting.

References

- 1. Development of a physiologically based pharmacokinetic model for hydroquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analysis of hydroquinone and catechol in peripheral blood of benzene-exposed workers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Simultaneous Determination of Arbutin and Hydroquinone in Different Herbal Slimming Products Using Gas Chromatography-mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hydroquinone: acute and subchronic toxicity studies with emphasis on neurobehavioral and nephrotoxic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Hydroquinone-d6: Suppliers, Purity, and Analysis

For researchers and professionals in drug development, the quality and purity of isotopically labeled compounds are paramount. Hydroquinone-d6, a deuterated analog of hydroquinone, serves as a critical internal standard in bioanalytical studies and as a tracer in metabolic research. This guide provides an in-depth overview of commercially available this compound, focusing on suppliers, purity standards, and the analytical methods used for its characterization.

Suppliers and Purity Specifications

The selection of a reliable supplier is a critical first step in any research endeavor. Purity is typically categorized into chemical purity (the percentage of the compound that is hydroquinone, deuterated or not) and isotopic purity (the percentage of the deuterated compound that contains the desired number of deuterium atoms). Below is a summary of suppliers and their stated purity levels for this compound.

| Supplier | Product Number | Chemical Purity | Isotopic Purity (Atom % D) | CAS Number |

| Cambridge Isotope Laboratories, Inc. | DLM-2306-1 | 98%[1] | Not specified | 71589-26-9[1] |

| C/D/N Isotopes Inc. | D-0813 | Not specified | 98 atom % D[2] | 71589-26-9[2] |

| Clearsynth | Not specified | Certificate of Analysis provided[3] | Not specified | 71589-26-9[3] |

| Benchchem | Not specified | Stated as typically ≥98 atom % D[4] | ≥98 atom % D[4] | 71589-26-9[4] |

Experimental Protocols: Purity Determination and Purification

Ensuring the purity and structural integrity of this compound is essential for its application. The following protocols outline the common analytical and purification techniques employed.

Protocol for Purity and Identity Confirmation

This workflow is a standard procedure for verifying the chemical and isotopic purity of a this compound sample.

Objective: To confirm the identity, chemical purity, and isotopic enrichment of this compound.

Materials:

-

This compound sample

-

Appropriate deuterated solvents (e.g., DMSO-d6 for NMR)

-

HPLC-grade solvents (e.g., acetonitrile, water)

-

Volumetric flasks and pipettes

Methodology:

-

High-Performance Liquid Chromatography (HPLC) for Chemical Purity:

-

Prepare a standard solution of the this compound sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Inject the solution into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector.

-

The chemical purity is determined by the area percentage of the principal peak relative to all other peaks in the chromatogram. A purity level of >95% is often required[5].

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Deuteration Assessment:

-

Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., DMSO-d6).

-

Acquire a Deuterium (²H) NMR spectrum. This is the most direct method for observing the deuterium nuclei and confirming the positions and degree of deuteration[4].

-

Acquire a Proton (¹H) NMR spectrum to identify any residual protons.

-

The spectra should be consistent with the structure of 1,4-Benzenediol-d6, showing signals corresponding to the deuterated aromatic and hydroxyl sites[4].

-

-

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Isotopic Verification:

-

Prepare a dilute solution of the sample.

-

Infuse the solution into an HRMS instrument.

-

Determine the accurate mass of the molecular ion. This is critical for confirming the elemental composition and verifying the incorporation of six deuterium atoms[4]. The theoretical monoisotopic mass of unlabeled hydroquinone (C₆H₆O₂) is approximately 110.036779 u[4]. The mass of the deuterated analog will be correspondingly higher.

-

Protocol for Purification by Recrystallization

If the initial analysis shows insufficient purity, recrystallization is a common and effective method for purifying solid organic compounds like this compound[4].

Objective: To remove chemical impurities from a crude this compound sample.

Materials:

-

Crude this compound

-

Recrystallization solvent (e.g., water, toluene, or a solvent mixture)

-

Erlenmeyer flask

-

Heating source (hot plate)

-

Filtration apparatus (Buchner funnel, filter paper, vacuum flask)

-

Ice bath

Methodology:

-

Solvent Selection: Choose a suitable solvent in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

-

Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently while stirring until the solid is completely dissolved.

-

Decolorization (Optional): If colored impurities are present, a small amount of activated carbon can be added to the hot solution to adsorb them. The solution is then hot-filtered to remove the carbon.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. As the solution cools, the solubility of this compound decreases, leading to the formation of purified crystals. The cooling process can be completed in an ice bath to maximize the yield.

-

Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals on the filter paper with a small amount of cold solvent to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals, typically in a vacuum oven, to remove any residual solvent. The purity of the final product should be re-assessed using the analytical methods described above.

Application Context: Role in Melanin Synthesis Inhibition

While this guide focuses on the technical aspects of this compound, it's relevant to understand the biological context of its non-deuterated counterpart. Hydroquinone is a well-known skin-lightening agent that functions by inhibiting tyrosinase, a key enzyme in the synthesis of melanin[6][7]. This action disrupts the conversion of tyrosine to melanin, thereby reducing hyperpigmentation[6]. This compound is used in pharmacokinetic and metabolic studies to precisely track the absorption, distribution, metabolism, and excretion of hydroquinone in these dermatological applications.

References

- 1. Hydroquinone (Dâ, 98%) - Cambridge Isotope Laboratories, DLM-2306-1 [isotope.com]

- 2. cdnisotopes.com [cdnisotopes.com]

- 3. clearsynth.com [clearsynth.com]

- 4. This compound | 71589-26-9 | Benchchem [benchchem.com]

- 5. britiscientific.com [britiscientific.com]

- 6. Hydroquinone | BHM Chemicals [bhm-chemicals.com]

- 7. HYDROQUINONE USP Supplier | 123-31-9 | Your Reliable Distributor UPIglobal [upichem.com]

In-Depth Technical Guide on the Safety and Handling of Hydroquinone-d6

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling protocols for Hydroquinone-d6, a deuterated form of the aromatic organic compound hydroquinone. This document is intended for use by professionals in research and drug development who are familiar with laboratory safety procedures. It outlines the known hazards, handling procedures, and relevant toxicological data, with the understanding that while data for the non-deuterated form is informative, the specific toxicological properties of this compound have not been fully elucidated.

Chemical and Physical Properties

This compound is a stable, isotopically labeled version of hydroquinone where hydrogen atoms have been replaced with deuterium. This labeling is useful in various research applications, including metabolic studies and as an internal standard in analytical chemistry.[1]

| Property | Value | Reference |

| Chemical Name | 1,4-Benzenediol-d6 | [1] |

| Synonyms | This compound, Perdeuteriohydroquinone, 1,4-Dihydroxybenzene-d6 | [1] |

| CAS Number | 71589-26-9 | [1][2] |

| Molecular Formula | C₆D₆O₂ | [2] |

| Molecular Weight | 116.15 g/mol | [1] |

| Appearance | Light-colored crystalline solid | [3] |

| Melting Point | 170 - 174 °C | [4] |

| Boiling Point | 285 - 287 °C | [4] |

| Solubility | Soluble in water | [4] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The hazard classifications are based on data from the non-deuterated form, hydroquinone, and are expected to be similar for the deuterated compound.

| Hazard Class | GHS Classification | Signal Word | Hazard Statement |

| Acute Toxicity (Oral) | Category 4 | Warning | H302: Harmful if swallowed.[5] |

| Skin Sensitization | Category 1 | Warning | H317: May cause an allergic skin reaction.[5] |

| Serious Eye Damage | Category 1 | Danger | H318: Causes serious eye damage.[5] |

| Germ Cell Mutagenicity | Category 2 | Warning | H341: Suspected of causing genetic defects.[5] |

| Carcinogenicity | Category 2 | Warning | H351: Suspected of causing cancer.[5] |

| Aquatic Toxicity (Acute) | Category 1 | Warning | H400: Very toxic to aquatic life.[5] |

| Aquatic Toxicity (Chronic) | Category 1 | Warning | H410: Very toxic to aquatic life with long lasting effects. |

Toxicological Data

| Toxicity Metric | Value | Species | Route | Reference |

| LD50 (Oral) | >375 mg/kg | Rat | Oral | [6] |

| LD50 (Dermal) | >2000 mg/kg | Rabbit | Dermal | [6] |

| Immediately Dangerous to Life or Health (IDLH) | 50 mg/m³ | Human | Inhalation | [7] |

Human Health Effects:

-

Acute Exposure: Ingestion of large amounts of hydroquinone can cause tinnitus, dizziness, headache, nausea, and vomiting.[8] It is also a skin and eye irritant.[8][9]

-

Chronic Exposure: Long-term occupational exposure to hydroquinone dust can lead to eye irritation and impaired vision.[8] There is limited evidence of carcinogenicity in animals.[9]

Safe Handling and Storage

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE. The following provides general guidance.

Engineering Controls

-

Work with this compound in a well-ventilated area.

-

Use a chemical fume hood, especially when handling powders or solutions that may generate aerosols.

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[10]

-

Protect from light and moisture.[1]

-

Store away from incompatible materials such as strong oxidizing agents and strong bases.[4]

Experimental Protocols

General Laboratory Workflow for Handling this compound Powder

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline for assessing the cytotoxicity of this compound and should be optimized for the specific cell line and experimental conditions.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound in a selected cell line.

Materials:

-

Selected mammalian cell line (e.g., HepG2, HaCaT)

-

Cell culture medium and supplements (e.g., DMEM, FBS, penicillin-streptomycin)

-

This compound

-

Sterile, tissue culture-treated 96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture cells to ~80% confluency.

-

Trypsinize and resuspend cells in fresh medium.

-

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL per well.

-

Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, sterile water) and serially dilute it in cell culture medium to achieve a range of final concentrations.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (medium with the same concentration of solvent) and untreated control wells.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.

-

Metabolism and Potential Signaling Pathway

Hydroquinone is metabolized in the body, primarily in the liver, through conjugation with glucuronic acid and sulfate. A minor but toxicologically significant pathway involves the oxidation of hydroquinone to the reactive metabolite, 1,4-benzoquinone. This metabolite can then be conjugated with glutathione. The deuteration in this compound may slow down the rate of metabolism (kinetic isotope effect), potentially altering its pharmacokinetic and toxicodynamic properties.

Emergency Procedures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[9]

-

Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists.[9]

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.

-

Ingestion: If swallowed, do NOT induce vomiting. Get medical aid immediately. Call a poison control center.[9]

Disposal Considerations

Dispose of waste this compound and contaminated materials in accordance with local, state, and federal regulations. It is considered a hazardous waste. Do not allow it to enter drains or waterways.

Disclaimer: This guide is intended for informational purposes only and does not substitute for a thorough risk assessment and adherence to all applicable safety regulations and institutional protocols. Researchers should always consult the most up-to-date Safety Data Sheet (SDS) for this compound before use.

References

- 1. Hydroquinone (Dâ, 98%) - Cambridge Isotope Laboratories, DLM-2306-1 [isotope.com]

- 2. This compound | C6H6O2 | CID 11389380 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Hydroquinone | C6H4(OH)2 | CID 785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. chemical-label.com [chemical-label.com]

- 6. Hydroquinone: acute and subchronic toxicity studies with emphasis on neurobehavioral and nephrotoxic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hydroquinone - IDLH | NIOSH | CDC [cdc.gov]

- 8. epa.gov [epa.gov]

- 9. nj.gov [nj.gov]

- 10. echemi.com [echemi.com]

An In-depth Technical Guide to Hydroquinone-d6

For researchers, scientists, and drug development professionals, understanding the properties and synthesis of isotopically labeled compounds is crucial for a variety of applications, including metabolic studies, mechanistic investigations, and as internal standards in quantitative analysis. This guide provides a detailed overview of Hydroquinone-d6, a deuterated analog of hydroquinone, focusing on its molecular characteristics and a general experimental workflow for its synthesis and analysis.

Core Molecular Data

A fundamental aspect of working with any chemical compound is understanding its molecular formula and weight. The following table summarizes these key quantitative data for both Hydroquinone and its deuterated form, this compound, for easy comparison.

| Compound | Chemical Formula | Molecular Weight ( g/mol ) |

| Hydroquinone | C₆H₆O₂[1] | 110.112[1] |

| This compound | C₆D₆O₂[2][3] | 116.15[2][4][5] |

Experimental Protocols: Synthesis and Analysis

The synthesis of this compound is most commonly achieved through a hydrogen-deuterium exchange reaction. This process involves the substitution of hydrogen atoms on the hydroquinone molecule with deuterium atoms.

Synthesis of this compound

A general method for the synthesis of this compound involves the following steps:

-

Reaction Setup : Hydroquinone is dissolved in a deuterium source, typically deuterium oxide (D₂O), which serves as the deuterating agent.

-

Catalysis : To facilitate the exchange reaction, a catalyst may be employed.

-

Reaction Conditions : The mixture is typically heated under reflux for a specified period to drive the hydrogen-deuterium exchange. The exact temperature and duration can be optimized based on the desired level of deuteration.

-

Purification : Following the reaction, the crude this compound is purified to remove any unreacted starting material, partially deuterated species, and other impurities. Recrystallization is a common and effective method for purifying the solid product. The crude compound is dissolved in a suitable solvent, and upon cooling, the purified this compound crystallizes out, leaving impurities behind in the solution.

Analysis of this compound

To confirm the identity, purity, and isotopic enrichment of the synthesized this compound, Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique.

-

¹H NMR (Proton NMR) : This is used to detect any residual protons in the molecule. In a fully deuterated sample, the proton signals should be absent or significantly diminished. This analysis helps in assessing the completeness of the deuteration process.

-

²H NMR (Deuterium NMR) : This technique is used to confirm the presence and location of deuterium atoms in the molecule.

-

Mass Spectrometry (MS) : Mass spectrometry can be used to confirm the molecular weight of this compound, which will be higher than that of unlabeled hydroquinone due to the presence of deuterium atoms.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and analysis of this compound.

References

Applications of Deuterated Standards in Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Deuterated standards, molecules in which one or more hydrogen atoms are replaced by their stable isotope deuterium, are indispensable tools in modern scientific research. Their unique physicochemical properties, particularly the kinetic isotope effect, provide significant advantages in a wide range of applications, from enhancing the precision of analytical measurements to elucidating complex biological pathways and improving the pharmacokinetic profiles of therapeutic drugs. This in-depth technical guide explores the core applications of deuterated standards, providing detailed experimental protocols, quantitative data, and visual workflows to empower researchers in their scientific endeavors.

Enhancing Quantitative Analysis with Deuterated Internal Standards

In analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), deuterated compounds are the gold standard for internal standards. Being chemically identical to the analyte of interest, they co-elute during chromatography but are distinguishable by their higher mass. This allows for accurate correction of variations that can occur during sample preparation, injection, and ionization, thereby significantly improving the accuracy and precision of quantification.[1][2]

Application in Therapeutic Drug Monitoring: Quantification of Immunosuppressants

Therapeutic drug monitoring (TDM) of immunosuppressants like tacrolimus and cyclosporine A is crucial for transplant patients to maintain optimal drug levels, avoiding toxicity while preventing organ rejection. LC-MS/MS methods using deuterated internal standards are the preferred method for their high sensitivity and specificity.[2][3]

This protocol describes the quantitative analysis of tacrolimus in whole blood using its deuterated analog, tacrolimus-D2, as an internal standard.

1. Materials and Reagents:

-

Tacrolimus and Tacrolimus-D2 reference standards

-

Methanol (LC-MS grade)

-

Zinc sulfate solution (0.2 M in water)

-

Whole blood samples (patient samples, calibrators, and quality controls)

-

Precipitation reagent: 70:30 (v/v) methanol: 0.2 M zinc sulfate[4]

2. Preparation of Standards and Controls:

-

Stock Solutions: Prepare individual stock solutions of tacrolimus (1 mg/mL) and tacrolimus-D2 (10 µg/mL) in methanol.[4]

-

Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of tacrolimus into drug-free whole blood.

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in drug-free whole blood to assess the accuracy and precision of the method.[5]

3. Sample Preparation (Protein Precipitation): [3][4]

-

To 100 µL of whole blood sample (calibrator, QC, or patient sample), add 20 µL of the internal standard working solution (tacrolimus-D2).

-

Add 200 µL of the precipitation reagent (methanol/zinc sulfate solution).

-

Vortex mix for 30 seconds.

-

Incubate at room temperature for 5 minutes.

-

Vortex mix again for 10 seconds.

-

Centrifuge at high speed to pellet the precipitated proteins.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Instrumentation and Parameters:

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A suitable C18 reversed-phase column.

-

Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., methanol with 0.1% formic acid).

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions: Monitor specific precursor-to-product ion transitions for tacrolimus and tacrolimus-D2. The exact m/z values will depend on the adduct ion formed (e.g., [M+NH4]+ or [M+Na]+).

5. Data Analysis:

-

Integrate the peak areas of the analyte (tacrolimus) and the internal standard (tacrolimus-D2).

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.

-

Determine the concentration of tacrolimus in the patient and QC samples by interpolating their peak area ratios from the calibration curve.

Elucidating Metabolic Pathways with Deuterated Tracers

Deuterated compounds are powerful tools for tracing the fate of molecules through complex metabolic pathways. By introducing a deuterated substrate, such as glucose or an amino acid, into a biological system (e.g., cell culture or in vivo), researchers can track the incorporation of deuterium into downstream metabolites using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. This approach, known as metabolic flux analysis, provides a dynamic view of metabolic activity.

Application in Cancer Metabolism Research: Tracing Glucose Metabolism

Cancer cells often exhibit altered metabolism, such as increased glucose uptake and lactate production (the Warburg effect). Deuterated glucose (e.g., [6,6-2H2]-glucose) can be used to trace the pathways of glucose utilization and identify metabolic vulnerabilities in cancer cells.

This protocol outlines a general procedure for a stable isotope tracing experiment using deuterated glucose in cultured cells.

1. Cell Culture and Media Preparation:

-

Culture cells of interest to the desired confluency (typically 70-80%) in standard culture medium.

-

Prepare the tracer medium by supplementing glucose-free medium with a known concentration of the deuterated glucose tracer (e.g., [6,6-2H2]-glucose) and dialyzed fetal bovine serum (to remove endogenous glucose).

2. Tracer Incubation:

-

Aspirate the standard culture medium from the cells.

-

Wash the cells twice with phosphate-buffered saline (PBS) to remove residual unlabeled glucose.

-

Add the pre-warmed tracer medium to the cells.

-

Incubate the cells for a defined period (this will vary depending on the metabolic pathway of interest and may require a time-course experiment).

3. Quenching and Metabolite Extraction: [6][7][8]

-

To rapidly halt metabolic activity (quenching), aspirate the tracer medium and immediately wash the cells with ice-cold PBS.

-

Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells on dry ice.

-

Scrape the cells and transfer the cell lysate/solvent mixture to a microcentrifuge tube.

-

Vortex the mixture thoroughly.

-

Centrifuge at high speed in a cold centrifuge to pellet cell debris.

-

Transfer the supernatant containing the metabolites to a new tube for analysis.

4. Analysis of Deuterium Incorporation:

-

Mass Spectrometry (MS): Analyze the metabolite extracts using high-resolution MS to determine the mass isotopologue distribution of key metabolites. The mass shift due to deuterium incorporation reveals the extent of labeling.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 2H NMR can directly detect the presence and position of deuterium in metabolites, providing detailed information about metabolic pathways.

5. Data Analysis:

-

Correct the raw mass isotopologue distribution data for the natural abundance of isotopes.

-

Calculate the fractional contribution of the deuterated tracer to each metabolite pool.

-

Use metabolic flux analysis software to model the data and quantify the rates (fluxes) through different metabolic pathways.

Improving Drug Properties through Deuteration: The Kinetic Isotope Effect

The replacement of hydrogen with deuterium can significantly alter the metabolic fate of a drug molecule. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of bond cleavage in enzyme-catalyzed reactions. This phenomenon, known as the kinetic isotope effect (KIE), can be harnessed to improve the pharmacokinetic properties of drugs.

By strategically placing deuterium at sites of metabolic vulnerability, drug developers can:

-

Decrease the rate of metabolism: This can lead to a longer drug half-life, allowing for less frequent dosing.

-

Increase drug exposure: A slower metabolism can result in higher overall drug concentrations in the body.

-

Reduce the formation of toxic metabolites: By altering metabolic pathways, deuteration can decrease the production of harmful byproducts.

Quantitative Comparison of Deuterated vs. Non-deuterated Drugs

The impact of deuteration on pharmacokinetics is evident in several drugs that have been developed. The following tables summarize the pharmacokinetic parameters of two such drugs, deutetrabenazine and d9-methadone, compared to their non-deuterated counterparts.

Table 1: Pharmacokinetic Parameters of Deutetrabenazine vs. Tetrabenazine

| Parameter | Deutetrabenazine | Tetrabenazine | Fold Change |

| Active Metabolites (α- and β-HTBZ) | |||

| Half-life (t1/2) | ~2x longer | - | ~2 |

| Exposure (AUC) | ~2x higher | - | ~2 |

| Peak Concentration (Cmax) | Marginally increased | - | - |

| Inactive Metabolites | |||

| Ratio of Active to Inactive Metabolites | Increased | - | - |

Data sourced from a study in healthy volunteers.

Table 2: Pharmacokinetic Parameters of d9-Methadone vs. Methadone in Mice

| Parameter | d9-Methadone | Methadone | Fold Change |

| Area Under the Curve (AUC) | - | - | 5.7 |

| Maximum Concentration (Cmax) | - | - | 4.4 |

| Clearance | 0.9 ± 0.3 L/h/kg | 4.7 ± 0.8 L/h/kg | ~0.2 |

Data from a single intravenous dose study in male mice.[7]

Application in Elucidating Signaling Pathways: The mTOR Pathway

The mechanistic target of rapamycin (mTOR) signaling pathway is a central regulator of cell growth, proliferation, and metabolism. It integrates signals from nutrients, growth factors, and cellular energy status. Amino acids, particularly leucine, are key activators of the mTORC1 complex. Deuterated amino acids can be used as tracers to study how their metabolism influences mTORC1 activation. For example, by tracing the fate of deuterated leucine, researchers can investigate how its metabolic products contribute to the signaling cascade that activates mTORC1.[9][10][11][12]

Deuterated Standards in NMR Spectroscopy